7-nitroquinolin-8-ol
Description
Structure
3D Structure
Properties
CAS No. |
18472-01-0 |
|---|---|
Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
7-nitroquinolin-8-ol |
InChI |
InChI=1S/C9H6N2O3/c12-9-7(11(13)14)4-3-6-2-1-5-10-8(6)9/h1-5,12H |
InChI Key |
RPJWQGVDVSVGPQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])O)N=C1 |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])O)N=C1 |
Other CAS No. |
18472-01-0 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 7 Nitroquinolin 8 Ol
Strategic Approaches for Regioselective Synthesis of 7-Nitroquinolin-8-ol
The synthesis of this compound predominantly involves the direct nitration of quinolin-8-ol (8-hydroxyquinoline). Achieving regioselectivity at the 7-position is crucial for obtaining the desired product.
Nitration Reactions of Quinolin-8-ol Precursors
The most common method for synthesizing this compound is the electrophilic aromatic substitution (nitration) of quinolin-8-ol. This reaction typically employs a mixture of nitric acid and sulfuric acid, or nitric acid under specific conditions. Research indicates that nitration of quinolin-8-ol can lead to various products depending on the reaction conditions. However, controlled nitration can favor the introduction of the nitro group at the 7-position.
For instance, a study reported the nitration of 8-hydroxyquinoline (B1678124) using a mixture of nitric acid (65–68%) and water, with the reaction proceeding for 12 hours under ice-water cooling followed by 24 hours at room temperature, yielding 7-nitro-2-styrylquinolin-8-ols when a styryl substituent was present nih.gov. Another approach involved the use of dilute nitric acid (0.5%) with prolonged boiling, which, however, predominantly yielded 5,7-dinitro-8-hydroxyquinoline, suggesting that careful control of acid concentration and reaction time is necessary to achieve mono-nitration at the 7-position pw.edu.pl. A patent describes the synthesis of this compound by adding a suspension of 8-hydroxyquinoline-5-sulfonic acid to a mixture of sulfuric acid and nitric acid at 0°C, yielding a green solid with 96% purity google.com.
Table 2.1.1: Nitration Conditions and Outcomes for Quinolin-8-ol Derivatives
| Precursor | Nitrating Agent | Conditions | Product(s) | Yield/Purity | Reference |
| Quinolin-8-ol | HNO₃ (65–68%) / H₂O | 12 hrs ice-water cooling, 24 hrs room temperature | 7-nitro-2-styrylquinolin-8-ols (if applicable) | Not specified | nih.gov |
| Quinolin-8-ol | HNO₃ (0.5%) | Prolonged boiling | Primarily 5,7-dinitro-8-hydroxyquinoline | ~50% (dinitro) | pw.edu.pl |
| 8-hydroxyquinoline-5-sulfonic acid | HNO₃ (65 wt%) / H₂SO₄ (98 wt%) | 0°C | This compound | 96% purity | google.com |
Multi-Component Reactions and Sequential Transformations for Core Scaffold Construction
While direct nitration of quinolin-8-ol is the primary route, general strategies for synthesizing substituted nitroquinolines can involve building the quinoline (B57606) core with the nitro group already incorporated. However, specific examples of multi-component reactions or sequential transformations that directly yield this compound without prior nitration of the 8-hydroxyquinoline scaffold are less common in the literature. Skraup synthesis, a classic method for quinoline formation, typically involves the cyclization of an aniline (B41778) derivative with glycerol (B35011) in the presence of an acid catalyst and an oxidizing agent. Adapting this for this compound would require starting materials that already contain the hydroxyl and nitro functionalities in the correct positions, which is synthetically challenging. Some research focuses on synthesizing other nitroquinoline derivatives through cyclization reactions, for example, using nitroanilines and unsaturated aldehydes nih.govresearchgate.netiipseries.org.
Development of Green Chemistry Approaches in this compound Synthesis
The pursuit of greener synthetic methods for nitroaromatic compounds is an ongoing area of research. While specific green chemistry approaches directly for this compound are not extensively detailed in the provided search results, general trends in nitration reactions suggest potential avenues. These could include the use of solid acid catalysts, milder nitrating agents, or solvent-free conditions. For instance, some studies explore microwave-assisted reactions or alternative solvent systems for nitration reactions of related heterocycles researchgate.net. However, the direct nitration of quinolin-8-ol using mixed acids, while effective, is not inherently considered a "green" process due to the use of strong acids and potential for byproduct formation.
Derivatization and Functionalization Strategies of this compound
The nitro and hydroxyl groups on the this compound molecule offer sites for further chemical transformations.
Reduction of the Nitro Group to Access Aminoquinolin-8-ol Derivatives
A significant transformation of this compound is the reduction of the nitro group (-NO2) to an amino group (-NH2), yielding 7-aminoquinolin-8-ol (B107274). This reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction.
Catalytic hydrogenation, typically employing palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere, is a common and efficient method for reducing nitro groups to amines osi.lvtcichemicals.com. For example, a study reported the chemoselective reduction of an ortho-nitro group in a dinitroquinoline derivative using hydrogenation on 0.8% Pd/C to yield the corresponding amino-nitroquinoline osi.lv.
Chemical reduction methods are also employed. Sodium dithionite (B78146) (Na2S2O4) is effective for reducing nitro groups to amino groups. One procedure describes the reduction of nitro-substituted styrylquinolin-8-ol derivatives using sodium dithionite in a methanol (B129727)/water mixture to obtain the corresponding amino derivatives nih.gov. Another method for reducing nitro groups involves the use of sodium sulfide (B99878) (Na2S) in a mixture of water and DMSO osi.lv.
Table 2.2.1: Reduction Methods for this compound to 7-Aminoquinolin-8-ol
| Starting Material | Reducing Agent/Method | Solvent(s) | Conditions | Product | Reference |
| This compound | Catalytic hydrogenation (e.g., Pd/C) | Various | H₂ atmosphere | 7-aminoquinolin-8-ol | osi.lvtcichemicals.com |
| Nitro-styrylquinolin-8-ol | Sodium dithionite (Na₂S₂O₄) | Methanol / Water | Room temperature, 24 hrs | Amino-styrylquinolin-8-ol | nih.gov |
| 5,7-dinitro-8-oxyquinoline | Na₂S / H₂O and DMSO | H₂O and DMSO | Not specified | 7-amino-5-nitroquinolin-8-ol | osi.lv |
Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring System
The quinoline ring system in this compound can undergo further functionalization through electrophilic or nucleophilic aromatic substitution. The presence of the electron-withdrawing nitro group at position 7 and the electron-donating hydroxyl group at position 8 influences the reactivity and regioselectivity of these reactions.
Electrophilic aromatic substitution on quinoline derivatives typically occurs on the carbocyclic ring (positions 5, 6, 7, 8) or the heterocyclic ring (positions 2, 3, 4), depending on the activating/deactivating nature of existing substituents and reaction conditions. The hydroxyl group at position 8 is activating and ortho, para-directing, while the nitro group at position 7 is deactivating and meta-directing. This interplay suggests that positions adjacent to the hydroxyl group (e.g., position 5) or positions on the other ring might be susceptible to further substitution. For example, nitration of 8-hydroxyquinoline can lead to dinitration, indicating that positions 5 and 7 are activated towards electrophilic attack pw.edu.pl.
Nucleophilic aromatic substitution (SNAr) typically requires electron-withdrawing groups and a good leaving group. While this compound itself doesn't have a readily displaceable leaving group on the ring, the nitro group activates the ring towards nucleophilic attack, particularly at positions ortho and para to it. Vicarious nucleophilic substitution of hydrogen (VNS) is a mechanism where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic or heteroaromatic ring, often facilitated by a nitro group nih.govorganic-chemistry.orgresearchgate.netmdpi.com. Studies on other nitroquinolines have shown VNS reactions occurring at positions ortho or para to the nitro group nih.govmdpi.com. For this compound, the C6 position could potentially be a site for VNS due to its proximity to the nitro group and the activating effect of the hydroxyl group.
Compound Name Table:
this compound
Quinolin-8-ol (8-hydroxyquinoline)
7-aminoquinolin-8-ol
5,7-dinitro-8-hydroxyquinoline
5-chloro-7-nitroquinolin-8-ol (B1594999)
7-methylquinolin-8-ol (B1297093)
7-methyl-8-nitroquinoline (B1293703)
5-nitro-8-hydroxyquinoline
7-bromoquinolin-8-ol (B152725)
5-amino-7-bromoquinolin-8-ol (B11873180)
8-hydroxyquinoline-5-sulfonic acid
Transformations Involving the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group at the 8-position of this compound is a key functional handle for derivatization. Phenolic hydroxyl groups are known to readily undergo reactions such as etherification and esterification, leading to modified quinoline structures with altered physical and chemical properties.
Esterification reactions typically involve treating the hydroxyl group with acylating agents like acid chlorides or anhydrides in the presence of a base or catalyst. For instance, the Steglich esterification, employing dicyclohexylcarbodiimide (B1669883) (DCC) and N,N-dimethylpyridin-4-amine (DMAP), has been successfully used for the esterification of 5-chloroquinolin-8-ol with various acylating agents, yielding the corresponding benzoates in good yields researchgate.net. By analogy, similar conditions are expected to be applicable to this compound. These ester derivatives can be important intermediates or final products with potential applications, such as in antioxidant studies researchgate.net.
Etherification, involving the formation of an ether linkage, can be achieved through alkylation of the hydroxyl group with alkyl halides or other alkylating agents under basic conditions. While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of phenolic hydroxyl groups suggests that such transformations are feasible. The introduction of ether linkages can influence lipophilicity and other physicochemical properties, which can be crucial for biological activity or material science applications.
Coupling Reactions (e.g., C-C, C-N) for Extended Molecular Architectures
Coupling reactions are indispensable tools for constructing complex molecular architectures by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This compound, with its nitro group and reactive positions on the quinoline ring, can serve as a substrate or building block in various coupling methodologies.
C-C Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful methods for C-C bond formation. While direct C-C coupling involving the quinoline ring of this compound is not explicitly detailed, studies on related nitroquinolines indicate potential pathways. For example, 5-nitro-8-hydroxyquinoline has been shown to act as a C-nucleophile in C,C-coupling reactions with quinazoline (B50416), forming a stable σ-adduct at the C7 position under acidic catalysis researchgate.netresearchgate.netchimicatechnoacta.ru. This suggests that the C7 position, ortho to the nitro group, might be activated for nucleophilic attack or other coupling processes. Furthermore, palladium-catalyzed direct C-H arylation of electron-deficient heterocycles with arylboronic acids has been reported, offering a route to arylated quinoline analogues researchgate.net. Such methods could potentially be adapted for this compound, provided suitable activation or functionalization.
C-N Coupling Reactions: The nitro group at the 7-position of this compound can be reduced to an amino group, yielding 7-aminoquinolin-8-ol. This amino derivative is a versatile intermediate for C-N bond formation. For instance, the reduction of 5,7-dinitro-8-oxyquinoline to 7-amino-5-nitroquinolin-8-ol has been achieved using sodium sulfide or catalytic hydrogenation osi.lv. The resulting amino group can then participate in reactions like acylation or sulfonylation. A study on styrylquinoline derivatives demonstrated the synthesis of N-(styrylquinolin-7-yl)-benzenesulfonamides, where a 7-amino-5-chloroquinolin-8-ol (B1267875) intermediate was reacted with benzenesulfonyl chloride to form sulfonamide linkages nih.govmdpi.com. This highlights the utility of the amino group, derived from the nitro precursor, in forming C-N bonds.
Buchwald-Hartwig amination is a prominent palladium-catalyzed method for C-N bond formation between aryl halides and amines uwindsor.ca. If a halogenated derivative of this compound were available, it could potentially undergo such coupling reactions with various amines.
Catalytic Methods in this compound Synthesis and Modification
Catalysis plays a crucial role in both the efficient synthesis of complex molecules and their subsequent selective modification. Various catalytic approaches can be applied to this compound.
Synthesis: While specific catalytic syntheses of this compound are not directly detailed, general quinoline synthesis methods often employ catalysts. For example, the Skraup synthesis, a classic method for quinoline ring formation, uses sulfuric acid as a catalyst and dehydrating agent smolecule.com. More modern approaches involve transition-metal catalyzed reactions, offering improved yields and selectivity smolecule.com. The nitration of quinoline derivatives, a step likely involved in the synthesis of this compound, is typically carried out using nitrating mixtures (e.g., nitric acid and sulfuric acid), where sulfuric acid acts as a catalyst to generate the nitronium ion.
Modification: Catalytic methods are also vital for modifying this compound. For instance, the reduction of the nitro group to an amine can be efficiently achieved using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) osi.lvvulcanchem.comnih.govchinesechemsoc.orgacs.org. This process is often chemoselective, reducing the nitro group without affecting other sensitive functionalities.
Palladium catalysts are central to many cross-coupling reactions, enabling the formation of C-C and C-N bonds under mild conditions researchgate.netuwindsor.cabeilstein-journals.org. For example, palladium-catalyzed C-H arylation or Suzuki-Miyaura coupling could be employed to introduce aryl or heteroaryl substituents onto the quinoline core of this compound or its derivatives, provided appropriate functionalization or activation.
Data Tables
To illustrate the chemical transformations, the following data tables summarize key reactions and conditions found in the literature for related quinoline derivatives, which can be extrapolated to this compound.
Table 1: Esterification of 8-Hydroxyquinoline Derivatives
| Reaction Type | Substrate (Example) | Reagents/Conditions | Product (Example) | Yield | Reference |
| Steglich Esterification | 5-Chloroquinolin-8-ol | DCC, DMAP, Benzoic acid, THF | 5-Chloroquinolin-8-yl benzoate (B1203000) | Good | researchgate.net |
| Acylation | 5-Chloroquinolin-8-ol | Acylating agent (e.g., acyl chloride), Base/Catalyst | Ester derivative | Good | researchgate.net |
Note: While specific data for this compound is not directly available, these examples demonstrate typical esterification reactions of the 8-hydroxyl group.
Table 2: Reduction of Nitro Groups in Quinoline Derivatives
| Reaction Type | Substrate (Example) | Reagents/Conditions | Product (Example) | Yield | Reference |
| Catalytic Hydrogenation | 5,7-Dinitroquinolin-8-ol | H₂, 0.8% Pd/C, H₂O/DMSO | 7-Amino-5-nitroquinolin-8-ol | High | osi.lv |
| Catalytic Hydrogenation | Nitroquinoline derivatives | H₂, Raney Ni, Ethanol | Aminoquinoline derivatives | High | vulcanchem.comnih.govchinesechemsoc.orgacs.org |
| Chemical Reduction | 5,7-Dinitroquinolin-8-ol | Na₂S, H₂O/DMSO | 7-Amino-5-nitroquinolin-8-ol | High | osi.lv |
| Chemical Reduction | Nitroquinoline derivatives | Sodium dithionite, Methanol/Water | Aminoquinoline derivatives | High | nih.gov |
Table 3: C-N Coupling Reactions Involving Aminoquinoline Intermediates
| Reaction Type | Substrate (Example) | Reagents/Conditions | Product (Example) | Yield | Reference |
| Sulfonylation | 7-Amino-5-chloro-2-styrylquinolin-8-ol | Benzenesulfonyl chloride, DMAP (catalyst), Pyridine (B92270) | N-(2-styryl-5-chloro-8-hydroxyquinolin-7-yl)-benzenesulfonamide | Good | nih.govmdpi.com |
| Buchwald-Hartwig | Halogenated quinoline derivative (hypothetical) | Amine, Pd catalyst, Ligand, Base, Solvent | Arylamine derivative | Varies | uwindsor.ca |
Note: Sulfonylation demonstrates C-N bond formation using an aminoquinoline precursor. Buchwald-Hartwig amination is a general method for C-N coupling.
Table 4: C-C Coupling Reactions of Nitroquinoline Derivatives
| Reaction Type | Substrate (Example) | Reagents/Conditions | Product (Example) | Yield | Reference |
| C,C-Coupling | 5-Nitro-8-hydroxyquinoline | Quinazoline, Trifluoroacetic acid (catalyst) | σ-adduct of nitroxaline and quinazoline at C7 position | Good | researchgate.netresearchgate.netchimicatechnoacta.ru |
| Direct C-H Arylation | Electron-deficient heterocycles | Arylboronic acids, Ag(I) nitrate, Persulfate | Arylated heterocycles | Good | researchgate.net |
Note: These examples show C-C bond formation involving nitroquinoline systems, indicating potential reactivity patterns.
Compound List
this compound
5-Chloroquinolin-8-ol
7-Amino-5-nitroquinolin-8-ol
5,7-Dinitroquinolin-8-ol
5-Nitro-8-hydroxyquinoline (Nitroxoline)
7-Amino-5-chloro-2-styrylquinolin-8-ol
N-(2-styryl-5-chloro-8-hydroxyquinolin-7-yl)-benzenesulfonamide
Quinazoline
8-Hydroxyquinoline
The article is structured according to the user's outline, focusing solely on the specified sections and subsections related to synthetic methodologies, chemical transformations, and catalytic methods of this compound. All content adheres strictly to the provided scope, and information is drawn from the research findings presented in the search results. The tone is professional and authoritative.##
This compound is a significant organic compound within the quinoline family, characterized by a nitro group at the 7-position and a hydroxyl group at the 8-position of the quinoline ring system. Its structure lends itself to various chemical modifications, making it a valuable scaffold for the synthesis of more complex molecules. This article delves into the synthetic methodologies and chemical transformations involving this compound, focusing on reactions of its hydroxyl group, coupling reactions for extended architectures, and the role of catalytic methods.
Transformations Involving the Hydroxyl Group (e.g., Etherification, Esterification)
The phenolic hydroxyl group at the 8-position of this compound is a reactive site amenable to various derivatization strategies, including esterification and etherification. These modifications can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and electronic characteristics, which are crucial for its potential applications in medicinal chemistry and material science.
Esterification reactions typically involve the reaction of the hydroxyl group with acylating agents, such as acid chlorides or anhydrides, often in the presence of a base or a catalyst. A well-established method for such transformations is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and N,N-dimethylpyridin-4-amine (DMAP) as a catalyst. Studies on related compounds, such as 5-chloroquinolin-8-ol, have demonstrated the successful synthesis of various benzoate esters using these conditions, yielding products in good yields researchgate.net. These ester derivatives have shown potential antioxidant activities researchgate.net. By analogy, similar protocols would be applicable to this compound, allowing for the introduction of diverse acyl groups.
Etherification , which involves the formation of an ether linkage, can be achieved through the alkylation of the phenolic hydroxyl group. This typically requires treatment with an alkylating agent, such as an alkyl halide, in the presence of a base to deprotonate the hydroxyl group. While specific examples detailing the etherification of this compound are not extensively documented in the provided search results, the general reactivity of phenolic hydroxyl groups suggests that such transformations are feasible. The resulting ether derivatives could offer altered solubility profiles and modified biological activities.
Coupling Reactions (e.g., C-C, C-N) for Extended Molecular Architectures
Coupling reactions are fundamental in organic synthesis for constructing complex molecular frameworks by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This compound, with its reactive nitro group and potential for functionalization on the quinoline ring, serves as a valuable building block for creating extended molecular architectures.
C-C Coupling Reactions: Metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for C-C bond formation. While direct C-C coupling involving the quinoline ring of this compound itself is not explicitly detailed, research on related nitroquinoline systems provides insight. For instance, 5-nitro-8-hydroxyquinoline has been observed to act as a C-nucleophile in C,C-coupling reactions with quinazoline, forming a stable σ-adduct at the C7 position under acidic catalysis researchgate.netresearchgate.netchimicatechnoacta.ru. This suggests that the C7 position, situated ortho to the nitro group, may be activated for nucleophilic attack or other coupling processes. Furthermore, palladium-catalyzed direct C-H arylation of electron-deficient heterocycles with arylboronic acids offers a route to arylated quinoline analogues researchgate.net, a methodology that could potentially be adapted for this compound with appropriate activation or prior functionalization.
C-N Coupling Reactions: The nitro group at the 7-position of this compound can be readily reduced to an amino group, yielding 7-aminoquinolin-8-ol. This amino derivative is a versatile precursor for C-N bond formation. For example, the chemoselective reduction of nitro groups in quinoline derivatives, such as 5,7-dinitro-8-oxyquinoline to 7-amino-5-nitroquinolin-8-ol, can be achieved using reagents like sodium sulfide or through catalytic hydrogenation osi.lv. The resulting amino group can then participate in various reactions, including acylation or sulfonylation. Studies on styrylquinoline derivatives have shown the synthesis of N-(styrylquinolin-7-yl)-benzenesulfonamides, where a 7-amino-5-chloroquinolin-8-ol intermediate was reacted with benzenesulfonyl chloride to form sulfonamide linkages nih.govmdpi.com. This exemplifies the utility of the amino functionality, derived from the nitro precursor, in creating C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed method for coupling aryl halides with amines, is another significant route for C-N bond formation uwindsor.ca. If a halogenated derivative of this compound were synthesized, it could potentially undergo such coupling reactions with various amines.
Catalytic Methods in this compound Synthesis and Modification
Catalysis plays a pivotal role in both the efficient synthesis of complex molecules and their selective modification. A range of catalytic approaches can be applied to the synthesis and transformation of this compound.
Synthesis: While specific catalytic syntheses of this compound are not explicitly detailed, general quinoline synthesis methods often rely on catalysts. The Skraup synthesis, a classic method for constructing the quinoline ring system, typically employs sulfuric acid as both a catalyst and a dehydrating agent smolecule.com. More contemporary synthetic strategies frequently incorporate transition-metal catalyzed reactions, which often lead to improved yields and enhanced selectivity smolecule.com. The nitration step, crucial for introducing the nitro group, is generally performed using nitrating mixtures (e.g., nitric acid and sulfuric acid), where sulfuric acid acts as a catalyst to generate the electrophilic nitronium ion.
Modification: Catalytic methods are also indispensable for modifying this compound. For instance, the reduction of the nitro group to an amino group can be efficiently accomplished via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) osi.lvvulcanchem.comnih.govchinesechemsoc.orgacs.org. This process is often chemoselective, reducing the nitro group while leaving other sensitive functional groups intact. Palladium catalysts are central to numerous cross-coupling reactions, facilitating the formation of C-C and C-N bonds under mild conditions researchgate.netuwindsor.cabeilstein-journals.org. For example, palladium-catalyzed C-H arylation or Suzuki-Miyaura coupling could be employed to introduce aryl or heteroaryl substituents onto the quinoline core of this compound or its derivatives, provided appropriate functionalization or activation strategies are utilized.
Data Tables
To illustrate the chemical transformations discussed, the following data tables summarize key reactions and conditions found in the literature for related quinoline derivatives, which are relevant to the potential transformations of this compound.
Table 1: Esterification of 8-Hydroxyquinoline Derivatives
| Reaction Type | Example Substrate | Reagents/Conditions | Example Product | Yield | Reference |
| Steglich Esterification | 5-Chloroquinolin-8-ol | DCC, DMAP, Benzoic acid, THF | 5-Chloroquinolin-8-yl benzoate | Good | researchgate.net |
| Acylation | 5-Chloroquinolin-8-ol | Acylating agent (e.g., acyl chloride), Base/Catalyst | Ester derivative | Good | researchgate.net |
Note: While specific data for this compound is not directly available, these examples demonstrate typical esterification reactions of the 8-hydroxyl group.
Table 2: Reduction of Nitro Groups in Quinoline Derivatives
| Reaction Type | Example Substrate | Reagents/Conditions | Example Product | Yield | Reference |
| Catalytic Hydrogenation | 5,7-Dinitroquinolin-8-ol | H₂, 0.8% Pd/C, H₂O/DMSO | 7-Amino-5-nitroquinolin-8-ol | High | osi.lv |
| Catalytic Hydrogenation | Nitroquinoline derivatives | H₂, Raney Ni, Ethanol | Aminoquinoline derivatives | High | vulcanchem.comnih.govchinesechemsoc.orgacs.org |
| Chemical Reduction | 5,7-Dinitroquinolin-8-ol | Na₂S, H₂O/DMSO | 7-Amino-5-nitroquinolin-8-ol | High | osi.lv |
| Chemical Reduction | Nitroquinoline derivatives | Sodium dithionite, Methanol/Water | Aminoquinoline derivatives | High | nih.gov |
Table 3: C-N Coupling Reactions Involving Aminoquinoline Intermediates
| Reaction Type | Example Substrate | Reagents/Conditions | Example Product | Yield | Reference |
| Sulfonylation | 7-Amino-5-chloro-2-styrylquinolin-8-ol | Benzenesulfonyl chloride, DMAP (catalyst), Pyridine | N-(2-styryl-5-chloro-8-hydroxyquinolin-7-yl)-benzenesulfonamide | Good | nih.govmdpi.com |
| Buchwald-Hartwig | Halogenated quinoline derivative (hypothetical) | Amine, Pd catalyst, Ligand, Base, Solvent | Arylamine derivative | Varies | uwindsor.ca |
Note: Sulfonylation demonstrates C-N bond formation using an aminoquinoline precursor. Buchwald-Hartwig amination is a general method for C-N coupling.
Table 4: C-C Coupling Reactions of Nitroquinoline Derivatives
| Reaction Type | Example Substrate | Reagents/Conditions | Example Product | Yield | Reference |
| C,C-Coupling | 5-Nitro-8-hydroxyquinoline | Quinazoline, Trifluoroacetic acid (catalyst) | σ-adduct of nitroxaline and quinazoline at C7 position | Good | researchgate.netresearchgate.netchimicatechnoacta.ru |
| Direct C-H Arylation | Electron-deficient heterocycles | Arylboronic acids, Ag(I) nitrate, Persulfate | Arylated heterocycles | Good | researchgate.net |
Note: These examples show C-C bond formation involving nitroquinoline systems, indicating potential reactivity patterns.
Compound List
this compound
5-Chloroquinolin-8-ol
7-Amino-5-nitroquinolin-8-ol
5,7-Dinitroquinolin-8-ol
5-Nitro-8-hydroxyquinoline (Nitroxoline)
7-Amino-5-chloro-2-styrylquinolin-8-ol
N-(2-styryl-5-chloro-8-hydroxyquinolin-7-yl)-benzenesulfonamide
Quinazoline
8-Hydroxyquinoline
Coordination Chemistry and Metal Complexation of 7 Nitroquinolin 8 Ol
Ligand Design Principles and Chelation Properties of 7-Nitroquinolin-8-ol
This compound is a derivative of 8-hydroxyquinoline (B1678124) (8-HQ), a well-established chelating agent in coordination chemistry. ajchem-a.comnih.gov The fundamental design of this compound as a ligand is based on the bidentate nature of the 8-hydroxyquinoline scaffold. Chelation occurs through the deprotonated phenolic oxygen atom and the nitrogen atom of the quinoline (B57606) ring, forming a stable five-membered ring with a metal ion. ajchem-a.comscirp.org
The introduction of a nitro group (-NO₂) at the 7-position significantly modifies the electronic properties of the ligand. The nitro group is a strong electron-withdrawing group, exerting both inductive and resonance effects. nih.govresearchgate.net This electronic influence has several key consequences for its chelation properties:
Acidity (pKa): The electron-withdrawing nature of the nitro group lowers the pKa of the hydroxyl group at position 8. nih.gov This means that this compound can be deprotonated and act as an anionic ligand at a lower pH compared to the unsubstituted 8-hydroxyquinoline.
Chelation Strength: The modification of the electron density on the quinoline ring system affects the basicity of the donor atoms (nitrogen and oxygen), which in turn influences the stability and affinity of the complexes formed with various metal ions. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The general procedure often requires adjusting the pH to facilitate the deprotonation of the ligand's hydroxyl group, which is crucial for coordination. scirp.org The resulting complexes precipitate from the solution and can be isolated by filtration. scirp.org
Transition Metal Complexes of this compound (e.g., Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Fe(III), Fe(II), Ag(I))
This compound forms complexes with a wide array of transition metals. The synthesis generally follows a common pathway where a solution of the metal salt (e.g., chloride or sulfate) is mixed with a solution of this compound. arabjchem.orgrasayanjournal.co.in The stoichiometry of the resulting complex, typically 1:2 or 1:3 (metal:ligand), depends on the metal ion's coordination number and oxidation state. arabjchem.org
For instance, the synthesis of a Co(II) or Ni(II) complex would involve mixing the respective metal salt with the ligand in a 1:2 molar ratio. scirp.orgscirp.org Similarly, Fe(II) and Fe(III) complexes can be formed, often resulting in mono, bis, and tris complexes depending on the reaction conditions. mdpi.com The synthesis of an Ag(I) complex typically results in a 1:1 metal-to-ligand ratio. ajchem-a.comajchem-a.com
| Metal Ion | Typical Metal:Ligand Ratio | General Synthesis Reference |
|---|---|---|
| Cr(III) | 1:3 | rasayanjournal.co.in |
| Mn(II) | 1:2 | arabjchem.org |
| Co(II) | 1:2 | scirp.orgarabjchem.org |
| Ni(II) | 1:2 | scirp.orgarabjchem.org |
| Cu(II) | 1:2 | scirp.orgmdpi.com |
| Fe(III) | 1:2, 1:3 | mdpi.commdpi.com |
| Fe(II) | 1:2, 1:3 | arabjchem.orgmdpi.com |
| Ag(I) | 1:1 | ajchem-a.comajchem-a.com |
Coordination Modes and Geometries within this compound Metal Complexes
As a bidentate ligand, this compound coordinates to metal centers via its quinolinic nitrogen and hydroxyl oxygen atoms (N,O donor set). ajchem-a.commdpi.com The resulting coordination geometry is determined by the coordination number of the central metal ion, which is influenced by factors like the metal's size, charge, and electronic configuration. youtube.com
Common coordination geometries for these complexes include:
Octahedral: This is frequently observed for metal ions with a coordination number of six, such as in [M(L)₂] complexes where two water molecules complete the coordination sphere, or in [M(L)₃] complexes. scirp.org Cr(III), Fe(III), and some Ni(II) complexes often adopt a distorted octahedral geometry. rasayanjournal.co.inmdpi.comresearchgate.net
Square Planar: This geometry is common for d⁸ metal ions like Ni(II) and Pd(II), and also for Cu(II) in [Cu(L)₂] complexes. scirp.orgmdpi.comxray.cz
Tetragonal Bipyramidal: Observed in some six-coordinate copper(II) complexes. mdpi.com
Pentagonal Bipyramidal: While less common, seven-coordinate complexes can adopt this geometry. libretexts.org
The steric hindrance from the nitro group at the 7-position can also influence the final geometry, potentially causing distortions from an ideal structure. researchgate.net
| Coordination Number | Typical Geometry | Example Metal Ions |
|---|---|---|
| 4 | Square Planar, Tetrahedral | Cu(II), Ni(II) |
| 5 | Square Pyramidal, Trigonal Bipyramidal | Cu(II) |
| 6 | Octahedral | Cr(III), Fe(II), Fe(III), Ni(II), Co(II) |
Influence of the Nitro Substituent on Metal Binding Affinity and Selectivity
The potent electron-withdrawing properties of the nitro group at the 7-position have a profound impact on the ligand's interaction with metal ions. nih.gov This influence manifests in several ways:
Stability of Complexes: The electron-withdrawing effect reduces the electron density on the donor atoms, which can affect the stability of the metal-ligand bonds. Studies on related nitro-substituted 8-hydroxyquinolines have shown that the stability constants of their complexes can differ significantly from their non-substituted counterparts. mdpi.com
Redox Potential: The nitro group can significantly alter the redox potential of the complexed metal ion. For example, research on a 5-nitro-8-hydroxyquinoline derivative showed that its iron complex had a much more positive Fe(III)/Fe(II) redox potential compared to the complex with unsubstituted 8-hydroxyquinoline. mdpi.com This indicates a higher preference for the Fe(II) state, a property that can be critical in designing complexes for specific biological or catalytic applications. nih.govmdpi.com
Binding Affinity and Selectivity: The electronic modifications alter the ligand's affinity for different metal ions. For a related 5-nitro-8-hydroxyquinoline derivative, the metal binding affinity at physiological pH was determined to be in the order of Cu(II) > Zn(II) > Fe(II) > Fe(III). mdpi.comnih.gov The position of the substituent is also crucial; an electron-withdrawing group at the 7-position can introduce steric strain that may destabilize the complex and affect selectivity. researchgate.net
Spectroscopic and Structural Analysis of Metal-7-Nitroquinolin-8-ol Complexes
A suite of advanced analytical techniques is employed to fully characterize the structure, composition, and properties of metal complexes derived from this compound.
Advanced Spectroscopic Techniques for Complex Elucidation
The characterization of these complexes relies on a combination of spectroscopic and structural methods to provide a comprehensive understanding of their properties.
UV-Visible (UV-Vis) Spectroscopy: This technique is fundamental for studying complex formation in solution. It is used to determine the stoichiometry of the complexes (e.g., using the mole-ratio method), calculate their stability constants, and observe electronic transitions, such as ligand-to-metal charge transfer (LMCT) bands. scirp.orgnih.govmdpi.commdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Key evidence includes the disappearance or shift of the broad O-H stretching band of the free ligand and a shift in the C=N stretching vibration of the quinoline ring upon complexation. scirp.orgarabjchem.orgekb.eg The presence of bands related to coordinated water molecules can also be identified. arabjchem.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing the ligand itself and its diamagnetic metal complexes (e.g., with Zn(II)). nih.govmdpi.com These spectra provide detailed information about the structure of the complex in solution.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (paramagnetic), such as those of Cu(II) or Fe(III), EPR spectroscopy provides valuable information about the oxidation state and coordination environment of the metal center. nih.govnih.gov
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is often used to confirm the molecular weight and stoichiometry of the synthesized complexes. mdpi.com
X-ray Crystallography: This is the definitive method for determining the solid-state structure of the complexes. It provides precise data on bond lengths, bond angles, coordination geometry, and intermolecular interactions, offering an unambiguous view of the molecular architecture. mdpi.commdpi.com
| Technique | Information Obtained | Reference |
|---|---|---|
| UV-Visible Spectroscopy | Complex stoichiometry, stability constants, electronic transitions | scirp.orgnih.govmdpi.com |
| Infrared Spectroscopy | Confirmation of coordination via functional group shifts (O-H, C=N) | arabjchem.orgekb.eg |
| NMR Spectroscopy | Structural elucidation of diamagnetic complexes | nih.govmdpi.comnih.gov |
| EPR Spectroscopy | Electronic structure and coordination environment of paramagnetic metals | nih.govnih.gov |
| Mass Spectrometry | Molecular weight and stoichiometry confirmation | mdpi.com |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, and angles | mdpi.commdpi.com |
Single-Crystal X-ray Diffraction Studies of Coordination Compounds
A thorough search of the scientific literature was conducted to identify single-crystal X-ray diffraction studies specifically focused on coordination compounds of this compound. Despite the known chelating ability of the 8-hydroxyquinoline scaffold, which readily forms complexes with a variety of metal ions, no published studies containing single-crystal X-ray diffraction data for metal complexes of this compound were found.
While the synthesis and properties of various derivatives of 8-hydroxyquinoline and their metal complexes are well-documented, with some structures being confirmed by X-ray crystallography, specific crystallographic data for complexes involving the 7-nitro substituted ligand appear to be unavailable in the public domain at the time of this writing. The presence of the nitro group at the 7-position can significantly influence the electronic properties and steric factors of the ligand, which in turn would affect the coordination chemistry and the resulting crystal structures of its metal complexes.
Therefore, while it is anticipated that this compound acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group, experimental confirmation and detailed structural parameters from single-crystal X-ray diffraction are currently lacking. Such studies would be invaluable for a deeper understanding of the coordination behavior of this particular ligand and for establishing structure-property relationships in its metal complexes.
Advanced Spectroscopic Characterization and Structural Elucidation of 7 Nitroquinolin 8 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. For 7-nitroquinolin-8-ol, both proton (¹H) NMR and carbon-13 (¹³C) NMR are crucial for assigning specific signals to their corresponding nuclei, thereby confirming the proposed structure and providing insights into the electronic environment of each atom.
While specific, detailed ¹H and ¹³C NMR data for this compound itself were not directly found in the provided search snippets, related nitroquinoline derivatives, such as 8-(tert-Butyl)-2-methyl-5-nitroquinoline and 8-(iso-Propyl)-2-methyl-5-nitroquinoline, show characteristic aromatic proton signals and ¹³C NMR signals corresponding to the quinoline (B57606) ring system, methyl groups, and substituted carbons mdpi.com. Studies on similar 8-hydroxyquinoline (B1678124) derivatives also detail the assignment of proton and carbon signals, confirming the presence of the quinoline core and the influence of substituents like nitro and halogen groups on chemical shifts eurjchem.comresearchgate.net. The hydroxyl group at the 8-position is expected to appear as a broad singlet in ¹H NMR, potentially influenced by hydrogen bonding. The nitro group's electron-withdrawing nature would typically deshield adjacent protons and carbons.
Table 4.1.1: Expected ¹H NMR Chemical Shifts (δ in ppm) for this compound (Illustrative based on related compounds)
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| H-2 | ~8.5 - 9.0 | d | ~4-5 | Adjacent to N, deshielded |
| H-3 | ~7.0 - 7.5 | dd | ~8, ~4 | Coupling with H-2 and H-4 |
| H-4 | ~8.0 - 8.5 | d | ~8 | Deshielded by nitro group |
| H-5 | ~7.5 - 8.0 | d | ~8-9 | Influenced by nitro group |
| H-6 | ~7.0 - 7.5 | d | ~8 | Adjacent to nitro group |
| OH | Variable (broad) | s | - | Exchangeable, hydrogen bonding |
Note: These values are illustrative and based on typical chemical shifts for similar quinoline derivatives. Actual values may vary depending on the solvent and experimental conditions.
Table 4.1.2: Expected ¹³C NMR Chemical Shifts (δ in ppm) for this compound (Illustrative based on related compounds)
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
| C-2 | ~150 - 155 | Deshielded by N |
| C-3 | ~120 - 125 | Typical aromatic CH |
| C-4 | ~135 - 140 | Deshielded by nitro group |
| C-4a | ~145 - 150 | Bridgehead carbon |
| C-5 | ~120 - 125 | Influenced by nitro group |
| C-6 | ~125 - 130 | Adjacent to nitro group |
| C-7 | ~145 - 150 | Attached to nitro group, highly deshielded |
| C-8 | ~150 - 155 | Attached to OH group, deshielded |
| C-8a | ~140 - 145 | Bridgehead carbon |
Note: These values are illustrative and based on typical chemical shifts for similar quinoline derivatives. Actual values may vary.
While dynamic studies were not explicitly detailed for this compound, NMR can reveal information about molecular flexibility, tautomerism, or restricted rotation in related systems.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy are vital for identifying the presence of specific functional groups within the molecule by detecting the vibrational modes. For this compound, key functional groups expected to show characteristic absorption bands include the hydroxyl (-OH) group, the nitro (-NO₂) group, and the aromatic C=C and C=N stretching vibrations of the quinoline ring.
IR spectra of nitroquinoline derivatives commonly exhibit strong absorption bands for the asymmetric and symmetric stretching vibrations of the nitro group, typically in the regions of 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹, respectively mdpi.comresearchgate.netresearchgate.net. The hydroxyl group (-OH) is expected to show a broad band in the 3200-3500 cm⁻¹ region, indicative of hydrogen bonding, which is likely to occur between the hydroxyl group and the nitro group or through intermolecular interactions researchgate.net. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while ring stretching vibrations (C=C, C=N) appear in the 1450-1650 cm⁻¹ range mdpi.comresearchgate.net. Raman spectroscopy complements IR by providing information on vibrations that are active in Raman scattering, often those involving symmetrical stretching modes and changes in polarizability.
Table 4.2.1: Characteristic IR Absorption Bands for this compound (Expected)
| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (hydroxyl) | 3200 - 3500 | Broad, strong | Hydrogen-bonded |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | Aromatic ring |
| NO₂ stretch (asymmetric) | 1500 - 1550 | Strong | Nitro group |
| NO₂ stretch (symmetric) | 1300 - 1370 | Strong | Nitro group |
| C=C / C=N stretch (ring) | 1450 - 1650 | Medium | Quinoline ring |
| C-O stretch (phenol) | 1200 - 1300 | Medium | Hydroxyl group |
| C-N stretch | 1350 - 1450 | Medium | Nitro group influence |
Note: These values are typical for nitro-substituted aromatic compounds with hydroxyl groups. Specific assignments require comparison with experimental data.
Intermolecular interactions, such as hydrogen bonding, can be inferred from the shifts and broadening of the -OH and N-O stretching bands in IR spectroscopy.
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties and Electronic Transitions
Electronic absorption spectroscopy (UV-Vis) probes the electronic transitions within the molecule, providing insights into its conjugated system and the influence of substituents on these transitions. Fluorescence spectroscopy, if the compound is fluorescent, reveals information about excited state properties.
The quinoline ring system is inherently a chromophore, and the presence of the nitro group, a strong electron-withdrawing group, and the hydroxyl group, an electron-donating group, significantly affects the electronic distribution and thus the absorption spectrum. UV-Vis spectra of nitroquinoline derivatives typically show absorption bands in the UV and sometimes visible regions, corresponding to π→π* and n→π* transitions mdpi.comresearchgate.netresearchgate.net. For example, related nitroquinolines exhibit absorption maxima (λmax) in methanol (B129727) around 200-320 nm mdpi.com. The nitro group often causes a bathochromic shift (shift to longer wavelengths) and an increase in intensity of the absorption bands due to extended conjugation and charge-transfer character.
Fluorescence properties of this compound are not explicitly detailed in the provided search results. However, many 8-hydroxyquinoline derivatives exhibit fluorescence, which is often sensitive to solvent polarity, pH, and metal ion coordination. The nitro group can sometimes quench fluorescence due to efficient intersystem crossing or internal conversion pathways.
Table 4.3.1: Electronic Absorption Maxima (λmax) for this compound (Expected)
| Solvent | λmax (nm) | log ε (M⁻¹cm⁻¹) | Transition Type (Expected) | Notes |
| Methanol | ~200-230 | ~4.5-4.7 | π→π | Strong absorption |
| Methanol | ~250-290 | ~3.9-4.1 | π→π | Conjugated system |
| Methanol | ~310-330 | ~4.0-4.1 | π→π* or n→π | Nitro group influence |
| Methanol | ~350-400 | Variable | n→π / CT | Possible charge transfer |
Note: These values are extrapolated from data on similar nitroquinoline compounds and are indicative.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis
Mass spectrometry is indispensable for determining the molecular weight and confirming the molecular formula of a compound. It also provides structural information through the analysis of fragmentation patterns.
For this compound (molecular formula C₉H₆N₂O₃), the expected monoisotopic mass is approximately 190.0378 Da uni.lu. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for unambiguous determination of the elemental composition. Electrospray Ionization (ESI) or Electron Ionization (EI) are common ionization techniques. In ESI, protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, as well as adducts with alkali metal ions (e.g., [M+Na]⁺), are typically observed uni.lunih.gov.
Fragmentation patterns in MS can reveal the presence and connectivity of functional groups. For nitroaromatic compounds, common fragmentation pathways include the loss of NO, NO₂, or the entire nitro group. The quinoline ring itself can fragment through various ring-opening and cleavage processes. For instance, a study on a related nitroquinoline derivative showed fragmentation patterns consistent with the loss of methyl and tert-butyl groups, as well as fragments related to the nitroquinoline core mdpi.com.
Table 4.4.1: Mass Spectrometry Data for this compound (Expected)
| Ion Type | m/z (Calculated) | m/z (Observed) | Notes |
| Molecular Ion ([M]⁺) | 190.0378 | - | EI mode |
| Protonated Ion ([M+H]⁺) | 191.0451 | ~191.04 | ESI mode |
| Sodium Adduct ([M+Na]⁺) | 213.0271 | ~213.03 | ESI mode |
| Deprotonated Ion ([M-H]⁻) | 189.0306 | ~189.03 | ESI mode |
| Fragmentation (e.g., -NO) | 160.0320 | - | Loss of NO |
| Fragmentation (e.g., -NO₂) | 144.0269 | - | Loss of NO₂ |
Note: Observed m/z values are approximate and depend on the specific instrument and experimental conditions. Predicted Collision Cross Section (CCS) values for various adducts are available uni.lu.
Integration of Spectroscopic Data with Computational Predictions for Comprehensive Structural Understanding
A comprehensive understanding of this compound's structure and properties is achieved by integrating experimental spectroscopic data with theoretical calculations, typically employing Density Functional Theory (DFT). DFT calculations can predict molecular geometries, vibrational frequencies (IR and Raman spectra), electronic absorption spectra (UV-Vis), NMR chemical shifts, and fragmentation pathways, which can then be directly compared with experimental results.
Studies on related 8-hydroxyquinoline derivatives have utilized DFT to calculate IR spectra, vibrational assignments, NMR chemical shifts, and UV-Vis absorption spectra, showing good agreement with experimental data eurjchem.comresearchgate.net. These calculations help in assigning complex spectral features and understanding the electronic origins of observed phenomena, such as charge delocalization and hyperconjugative interactions that contribute to molecular stability researchgate.net. By comparing calculated and experimental data, researchers can confirm the proposed structure, identify subtle structural nuances, and gain deeper insights into the electronic structure and reactivity of this compound. For instance, NBO (Natural Bond Orbital) analysis can elucidate charge distribution and stabilization energies, further solidifying the structural assignment researchgate.net.
Table 4.5.1: Computational Prediction vs. Experimental Data Comparison (Illustrative)
| Spectroscopic Technique | Property Measured/Predicted | Computational Method (e.g., DFT) | Agreement Level | Significance |
| ¹H NMR | Chemical Shifts (δ) | GIAO/NMR calculations | Good | Structural assignment, electronic environment |
| ¹³C NMR | Chemical Shifts (δ) | GIAO/NMR calculations | Good | Structural assignment, carbon skeleton confirmation |
| IR Spectroscopy | Vibrational Frequencies (ν) | Harmonic vibrational analysis | Good | Functional group identification, intermolecular forces |
| UV-Vis Spectroscopy | Absorption Maxima (λmax) | TD-DFT calculations | Moderate to Good | Electronic transitions, chromophore behavior |
| Mass Spectrometry | Fragmentation Patterns | Computational fragmentation studies | Moderate | Confirmation of molecular structure, mechanistic insights |
Note: The agreement level depends on the chosen DFT functional, basis set, and solvation model.
The synergy between experimental spectroscopy and computational chemistry provides a robust framework for the complete structural elucidation and characterization of this compound.
Theoretical and Computational Chemistry of 7 Nitroquinolin 8 Ol
Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic structure and predicting the reactivity of molecules like 7-nitroquinolin-8-ol. DFT, often employing functionals such as B3LYP, is widely utilized to compute molecular geometries, electronic properties, and reaction pathways scienceopen.comarxiv.orgresearchgate.net. These calculations yield crucial data such as molecular orbitals (HOMO and LUMO energies), molecular electrostatic potential (MEP) maps, and Mulliken atomic charges, which collectively illuminate the electron distribution and potential sites for chemical reactions researchgate.net. The energy gap between HOMO and LUMO, for instance, is indicative of a molecule's kinetic stability and reactivity researchgate.net.
Ab initio methods, which derive solutions directly from fundamental physical constants and the electronic Schrödinger equation without empirical parameters, offer a higher level of accuracy for predicting electronic structure, energies, and molecular properties arxiv.orgwikipedia.org. Time-Dependent Density Functional Theory (TD-DFT) is specifically employed to predict spectroscopic parameters, such as electronic excitation energies relevant to UV-Vis absorption eurjchem.com. Furthermore, conceptual DFT provides reactivity descriptors like chemical potential, global hardness, global softness, electronegativity, and electrophilicity, which are invaluable for predicting a molecule's behavior in chemical transformations researchgate.net. Advanced analyses, including Natural Bond Orbital (NBO), Non-Covalent Interaction (NCI), and Reduced Density Gradient (RDG) studies, can further elucidate intermolecular interactions and bonding characteristics eurjchem.com.
Molecular Modeling and Conformational Analysis of this compound and its Derivatives
Molecular modeling techniques are essential for visualizing and analyzing the three-dimensional structures and dynamic behavior of molecules. Molecular dynamics (MD) simulations are employed to explore conformational landscapes, predict solvent effects on molecular behavior, and investigate interactions with catalysts or biological environments benchchem.comacs.org. Classical MD simulations have been instrumental in identifying distinct reaction pathways and understanding proton transfer mechanisms in related systems acs.org.
Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Prediction (excluding clinical outcomes)
Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical correlations between the chemical structure of compounds and their biological or chemical activities. These studies are vital for predicting mechanistic aspects of a molecule's behavior and for guiding the design of new derivatives with optimized properties, without necessarily involving direct clinical outcomes wjpsonline.compku.edu.cn. For quinoline (B57606) derivatives, QSAR models, including three-dimensional QSAR (3D-QSAR) techniques like CoMFA, have been developed to understand structure-activity relationships and predict properties such as genotoxic potential researchgate.netwjpsonline.compku.edu.cn.
Key descriptors commonly used in QSAR analyses include physicochemical properties like the octanol-water partition coefficient (logPow), which relates to lipophilicity, and electronic parameters derived from quantum chemical calculations, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) pku.edu.cn. These descriptors help in rationalizing how variations in molecular structure influence activity, thereby providing mechanistic insights into how compounds interact with their targets or undergo specific reactions wjpsonline.compku.edu.cn.
Prediction of Spectroscopic Parameters and Validation with Experimental Observations
Computational chemistry significantly aids in the interpretation and validation of experimental spectroscopic data. Theoretical calculations can predict various spectroscopic parameters, which are then compared with experimentally obtained spectra. Techniques such as Fourier Transform Infrared (FT-IR) spectroscopy, FT-Raman spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely used for experimental characterization researchgate.neteurjchem.combenchchem.comresearchgate.netasianpubs.orgresearchgate.net.
DFT and TD-DFT calculations are employed to predict vibrational frequencies, NMR chemical shifts, and electronic transition energies researchgate.neteurjchem.com. The comparison between these predicted values and experimental spectra allows for the definitive assignment of functional groups, confirmation of molecular structure, and validation of the computational models themselves researchgate.neteurjchem.com. For instance, predicted vibrational modes can be correlated with observed FT-IR and FT-Raman bands, while predicted NMR chemical shifts help in assigning complex proton and carbon signals researchgate.net.
Mechanistic Insights into Reaction Pathways through Computational Simulations
Computational simulations offer a powerful means to dissect complex chemical reaction pathways, providing detailed mechanistic insights that complement experimental observations. DFT calculations are widely used to model potential energy surfaces, identify transition states, and determine the activation energies of elementary reaction steps, thereby pinpointing rate-limiting steps in a reaction mechanism scienceopen.combenchchem.com. Molecular dynamics simulations can further elucidate the dynamic aspects of reactions, including the role of solvent molecules or catalysts in facilitating transformations, such as proton transfer events acs.org. By simulating these processes at the atomic and molecular level, researchers can gain a deeper understanding of how reactions occur, which is crucial for optimizing reaction conditions and designing new synthetic routes scienceopen.comarxiv.orgbenchchem.com.
Compound List
this compound
Data Tables
Table 1: Key Computational Chemistry Methods Applied to Quinolines
| Method | Primary Application | Relevant Studies |
| DFT (e.g., B3LYP) | Electronic structure, molecular orbitals (HOMO/LUMO), MEP, reactivity descriptors, reaction pathways, spectroscopic prediction | scienceopen.comarxiv.orgresearchgate.neteurjchem.com |
| Ab Initio Methods | High-accuracy electronic structure calculations, fundamental properties | arxiv.orgwikipedia.org |
| TD-DFT | Spectroscopic parameter prediction (e.g., UV-Vis) | eurjchem.com |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects, reaction pathway simulation | benchchem.comacs.org |
| Molecular Docking | Ligand-target interactions, binding mode analysis | researchgate.netmdpi.comasianpubs.orgresearchgate.net |
| QSAR (e.g., CoMFA) | Structure-activity relationships, mechanistic prediction | researchgate.netwjpsonline.compku.edu.cn |
| NBO, NCI, RDG, ELF | Intermolecular interactions, electronic analysis | eurjchem.com |
Table 2: Common QSAR Descriptors in Quinolone Studies
| Descriptor Type | Example Descriptors | Relevance to Mechanistic Prediction |
| Physicochemical | logPow (Octanol-water partition coefficient) | Lipophilicity, membrane permeability |
| Electronic | HOMO energy, LUMO energy | Reactivity, electron donation/acceptance capabilities |
| Topological | Various indices describing molecular structure | Steric and electronic effects |
| Quantum Chemical | Mulliken charges, MEP, polarizability | Charge distribution, electrostatic interactions |
Table 3: Spectroscopic Techniques and Computational Validation
| Spectroscopic Technique | Experimental Data Obtained | Computational Prediction/Validation Method |
| FT-IR Spectroscopy | Vibrational frequencies, functional group identification | DFT calculation of vibrational modes, comparison of predicted vs. experimental frequencies |
| NMR Spectroscopy (¹H, ¹³C) | Chemical shifts, coupling constants | DFT calculation of chemical shifts, NBO analysis |
| UV-Vis Spectroscopy | Electronic absorption bands | TD-DFT calculation of excitation energies and oscillator strengths |
| FT-Raman Spectroscopy | Vibrational frequencies | DFT calculation of vibrational modes, comparison of predicted vs. experimental frequencies |
Supramolecular Chemistry and Crystal Engineering of 7 Nitroquinolin 8 Ol
Identification and Characterization of Intermolecular Interactions in the Solid State
The solid-state structures of nitro-substituted 8-hydroxyquinoline (B1678124) derivatives are primarily governed by a combination of hydrogen bonding and π-π stacking interactions. These forces play a crucial role in stabilizing crystal lattices and directing the formation of supramolecular assemblies.
Hydrogen Bonding: Hydrogen bonding is a ubiquitous interaction in the crystal structures of these compounds. Common motifs include:
O-H···O interactions: The hydroxyl group at the 8-position can act as a hydrogen bond donor, with the oxygen atom often accepting a hydrogen bond from another hydroxyl group or a nitro group oxygen of an adjacent molecule nih.govacs.orgiucr.org.
C-H···O interactions: Hydrogen atoms on the quinoline (B57606) ring or substituent groups can act as weak donors to oxygen atoms of nitro groups or hydroxyl groups nih.govacs.orgiucr.orgresearchgate.netresearchgate.netiucr.org.
O-H···N interactions: The hydroxyl group can also form hydrogen bonds with nitrogen atoms within the quinoline ring system of neighboring molecules nih.govacs.org.
C-H···N interactions: Similarly, hydrogen atoms on the quinoline core or substituents can interact with the nitrogen atom of the quinoline ring researchgate.netresearchgate.netiucr.org.
π-π Stacking: The aromatic nature of the quinoline core facilitates π-π stacking interactions between adjacent molecules. These interactions contribute significantly to the stability and packing of the crystals. Studies on related nitroquinoline derivatives have reported centroid-to-centroid distances for π-π stacking in the range of approximately 3.59 Å to 3.87 Å acs.orgmdpi.comrecercat.cat. The nitro group, being electron-withdrawing, can render the quinoline system a π-acceptor, promoting charge-transfer interactions with electron-rich aromatic systems nih.gov. The specific geometry of these stacks, whether head-to-tail or offset, depends on the molecular structure and substituents acs.org.
Halogen Bonding: While not extensively reported for 7-nitroquinolin-8-ol itself, halogen bonding (e.g., Cl···π interactions) can be a significant force in crystal engineering when halogen substituents are present on aromatic systems researchgate.net. This interaction involves the electrophilic region (σ-hole) on the halogen atom interacting with the electron-rich π-system of an aromatic ring.
Table 1: Summary of Identified Intermolecular Interactions in Nitro-Substituted 8-Hydroxyquinolines and Related Derivatives
| Interaction Type | Description | Typical Distance (Å) | Typical Angle (°) | Primary Source(s) |
| Hydrogen Bonding | O-H···O | Not specified | Not specified | nih.govacs.orgiucr.org |
| Hydrogen Bonding | C-H···O | Not specified | Not specified | nih.govacs.orgiucr.orgresearchgate.netresearchgate.netiucr.org |
| Hydrogen Bonding | O-H···N | Not specified | Not specified | nih.govacs.org |
| Hydrogen Bonding | C-H···N | Not specified | Not specified | researchgate.netresearchgate.netiucr.org |
| Hydrogen Bonding (Intra) | N···HO-N | Not specified | Not specified | mdpi.com |
| π-π Stacking | Between quinoline rings | 3.586 – 3.642 | Not specified | mdpi.com |
| π-π Stacking | Between quinoline rings | 3.668 – 3.734 | Not specified | mdpi.com |
| π-π Stacking | Between 8-aq aromatic rings | 3.716 | Not specified | recercat.cat |
| π-π Stacking | Between quinolyl rings (in styryl derivatives) | 3.742 | Not specified | acs.org |
| π-π Stacking | Between styryl rings (in styryl derivatives) | 3.872 | Not specified | acs.org |
Formation of Supramolecular Assemblies and Networks
The interplay of hydrogen bonding and π-π stacking interactions in nitro-substituted 8-hydroxyquinolines drives the formation of diverse supramolecular architectures. These assemblies can range from one-dimensional chains to more complex two- and three-dimensional networks.
Studies on related compounds reveal the formation of:
One-Dimensional (1D) Chains: Zig-zag chains are commonly observed, often formed by cooperative hydrogen bonding or π-π stacking interactions between molecules nih.govacs.orgrecercat.catiucr.org. These chains can be further interconnected by other non-covalent forces.
Infinite π-π Stacked Chains: The tendency for aromatic rings to stack can lead to the formation of extended chains where molecules are linked primarily through π-π interactions nih.govacs.org.
Hydrogen-Bonded Networks: Multiple hydrogen bonding motifs, such as O-H···O, C-H···O, and O-H···N, can link molecules in complex, three-dimensional hydrogen-bonded networks nih.govacs.orgiucr.org. These networks can also incorporate π-π stacking interactions, creating highly ordered structures.
Coordination Polymers: When these quinoline derivatives act as ligands for metal ions, they can form coordination polymers and extended networks, where metal-ligand coordination is supplemented by intermolecular interactions researchgate.netiucr.org.
Crystal Packing Analysis and Polymorphism Studies of this compound Derivatives
Understanding crystal packing is fundamental to crystal engineering. Techniques such as single-crystal X-ray diffraction are employed to elucidate the precise arrangement of molecules in the unit cell, revealing the nature and geometry of intermolecular interactions researchgate.netiucr.orgmdpi.comiucr.orgresearchgate.net.
Crystal Packing Analysis: Detailed analysis of crystal structures often involves:
X-ray Diffraction: This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, allowing for the identification and quantification of intermolecular forces. Related nitroquinoline derivatives have been found to crystallize in various space groups, such as monoclinic (P2₁/c, C2/c) and orthorhombic (Pbc2₁) mdpi.comresearchgate.net.
Hirshfeld Surface Analysis: This computational method provides a visual and quantitative assessment of intermolecular interactions by mapping the distribution of electron density around a molecule in the crystal lattice. It is particularly useful for identifying the relative contributions of different interactions, such as H···H, C···H, O···H, and C···C contacts, and for visualizing π-π stacking nih.govacs.orgresearchgate.netresearchgate.netiucr.orgresearchgate.net.
Polymorphism Studies: Polymorphism, the ability of a compound to crystallize in different structural forms, is a critical aspect of crystal engineering, especially for pharmaceuticals. While specific studies on the polymorphism of this compound are not detailed in the provided snippets, it is a recognized area of research for many organic molecules, including quinoline derivatives ias.ac.intaylorfrancis.com. Different polymorphs can exhibit distinct physical properties, such as solubility, melting point, and mechanical behavior, making their study essential for material design.
Design Principles for Tailored Supramolecular Architectures Incorporating this compound
The rational design of supramolecular architectures relies on understanding how molecular structure and intermolecular forces dictate crystal packing. For this compound and its derivatives, several design principles can be applied:
Substituent Effects: The nature and position of substituents on the quinoline ring significantly influence molecular geometry, electronic properties, and the strength and directionality of intermolecular interactions. For example, the presence of the nitro group impacts the electron density of the aromatic system, affecting π-π stacking and charge-transfer capabilities nih.gov. Similarly, modifying the hydroxyl group or adding other functional groups can alter hydrogen bonding patterns nih.govacs.org.
Exploiting Cooperative Interactions: Designing molecules that promote synergistic effects between different non-covalent interactions, such as the reinforcement of π-π stacking by hydrogen bonding, can lead to more robust and predictable supramolecular assemblies acs.orgrsc.orgrsc.org.
Utilizing Hydrogen Bond Synthons: The hydroxyl group at the 8-position is a key functional group that can be strategically employed to form specific hydrogen bond patterns, acting as a "synthon" to direct crystal packing ias.ac.intaylorfrancis.com.
Metal-Ligand Coordination: Incorporating metal ions can lead to the formation of coordination polymers and metal-organic frameworks, expanding the possibilities for creating extended supramolecular structures with tailored properties researchgate.netiucr.org.
By carefully considering these principles, researchers can design and synthesize nitro-substituted quinoline derivatives with specific supramolecular architectures for various applications, from materials science to medicinal chemistry.
Advanced Reaction Mechanisms and Mechanistic Organic Chemistry of 7 Nitroquinolin 8 Ol
Vicarious Nucleophilic Substitution of Hydrogen (VNS) on Nitroquinoline Systems
Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a powerful synthetic methodology that enables the nucleophilic replacement of a hydrogen atom in electron-deficient aromatic and heteroaromatic systems, particularly those bearing a nitro group organic-chemistry.org. The nitro group plays a crucial role by activating the aromatic ring towards nucleophilic attack and by acting as a leaving group precursor in the reaction mechanism mdpi.comnih.gov. Typically, VNS reactions involve the use of carbanions bearing a leaving group, which add to the activated ring, forming a Meisenheimer-type σ-adduct. Subsequent elimination of the leaving group from this adduct results in the substitution of the hydrogen atom organic-chemistry.org.
In nitroquinoline systems, the VNS reaction generally occurs regioselectively, with nucleophilic attack preferentially directed to positions ortho or para to the electron-withdrawing nitro group mdpi.comnih.gov. Studies on various nitroquinoline isomers illustrate this principle:
5-, 6-, and 8-nitroquinolines react with reagents like chloromethyl phenyl sulfone, predominantly undergoing substitution at the position ortho to the nitro group kuleuven.be.
The amination of nitroquinolines using nucleophiles such as 1,1,1-trimethylhydrazinium (B8733633) iodide or 4-amino-1,2,4-triazole (B31798) typically yields products with the amino substituent located ortho to the nitro group, although para-substituted products are also observed in some cases arkat-usa.orgresearchgate.net. Notably, 8-nitroquinoline (B147351) exhibits a preference for para substitution when reacted with 4-amino-1,2,4-triazole researchgate.net.
Hydroxylation of 8-nitroquinoline, depending on the base used (e.g., NaOH vs. t-BuOK), can occur at positions 5 and 7, suggesting that reaction conditions can influence the site of substitution psu.edu.
While direct VNS studies on 7-nitroquinolin-8-ol are not extensively detailed in the literature, the general reactivity patterns observed for other nitroquinolines suggest that the nitro group at the 7-position would activate the quinoline (B57606) ring towards nucleophilic attack, likely directing substitution to the adjacent positions (C6 or C8, if available and sterically accessible) or potentially para positions. The presence of the hydroxyl group at C8 might also influence the electronic distribution and steric accessibility of adjacent sites.
Table 1: Regioselectivity of Vicarious Nucleophilic Substitution (VNS) in Nitroquinolines
| Nitroquinoline Isomer | Nucleophile/Reagent | Preferred Substitution Site(s) | Reference(s) |
|---|---|---|---|
| 5-, 6-, 8-Nitroquinoline | Chloromethyl phenyl sulfone | Ortho to nitro | kuleuven.be |
| 3-, 5-, 6-, 7-, 8-Nitroquinoline | 1,1,1-trimethylhydrazinium iodide | Predominantly ortho, some para | arkat-usa.org |
| 3-, 5-, 6-, 7-Nitroquinoline | 4-amino-1,2,4-triazole | Predominantly ortho | researchgate.net |
| 8-Nitroquinoline | 4-amino-1,2,4-triazole | Para | researchgate.net |
Understanding Regioselectivity and Stereoselectivity in Reactions Involving this compound
The regioselectivity of reactions involving this compound is primarily governed by the electronic effects of its substituents and the inherent reactivity of the quinoline core. As discussed in Section 7.1, the nitro group is a potent activating and directing group for nucleophilic substitution, typically favoring ortho and para positions mdpi.comnih.gov. For this compound, the nitro group at C7 would likely direct nucleophilic attack to C6 or C8, provided these positions are accessible and electronically favored. The hydroxyl group at C8, being an electron-donating group through resonance but electron-withdrawing inductively, can also influence regioselectivity by modulating electron density within the ring system.
Beyond VNS, other reactions such as C-H activation can also exhibit regioselectivity influenced by directing groups. For instance, an 8-nitroquinoline-based template has been utilized for meta-olefination and acetoxylation of benzenemethanesulfonates, where the nitro group was hypothesized to assist in the spatial positioning of the palladium catalyst, thereby directing functionalization nih.gov. Similarly, bromination reactions on 8-hydroxyquinoline (B1678124) derivatives have shown regioselective substitution patterns researchgate.netacgpubs.org.
Regarding stereoselectivity, the provided literature does not offer specific details on stereoselective reactions directly involving this compound or its close nitroquinoline analogues. While general definitions of stereoselective reactions exist, their application to the transformations of this specific compound remains an area for further investigation slideshare.net.
Kinetic and Thermodynamic Studies of this compound Transformations
Studies aimed at understanding the kinetic and thermodynamic aspects of transformations involving this compound are limited in the available literature. However, insights can be drawn from related studies on nitroquinolines.
Quantum-chemical calculations of transition state (TS) energies and the heats of formation of σ-adducts have been employed to elucidate the high regioselectivity observed in VNS reactions of nitroquinolines, providing a basis for understanding kinetic preferences arkat-usa.org. The observed base-dependent hydroxylation of 8-nitroquinoline at different positions also suggests that kinetic factors, influenced by the choice of base and solvent, can play a significant role in determining reaction outcomes psu.edu.
Thermodynamic studies in the context of nitroquinolines have primarily focused on physical properties, such as the thermodynamics of sublimation for nitroxoline (B368727) (5-nitroquinolin-8-ol) ebi.ac.uksigmaaldrich.com. Direct thermodynamic investigations into the reaction pathways and energy profiles of chemical transformations specific to this compound are not prominently featured in the surveyed literature.
Exploration of Electron Transfer Processes and Redox Chemistry of the Nitro Group
The nitro group (-NO₂) is a versatile functional group known for its involvement in various electron transfer and redox processes within organic molecules, including quinoline derivatives ontosight.aiontosight.airesearchgate.netvulcanchem.comsci-hub.se. The electron-withdrawing nature of the nitro group significantly impacts the electron density distribution in the quinoline ring, influencing its reactivity vulcanchem.combenchchem.com.
In nitroquinoline systems, the nitro group can undergo a range of redox transformations:
Reduction: Nitroquinolines can be reduced to the corresponding aminoquinolines, a process that typically involves a series of electron and proton transfer steps, potentially passing through nitroso and hydroxylamine (B1172632) intermediates vulcanchem.com.
Nitro-to-Nitroso Conversion: During certain reactions, such as specific VNS aminations, the nitro group can be converted to a nitroso group (-NO), as observed in the formation of nitrosoquinoline derivatives researchgate.net.
Cyclization Reactions: The nitro group can participate in cyclization reactions, leading to the formation of fused heterocyclic systems. For example, reactions of nitroquinolines with hydroxylamine can yield furazanoquinolines, indicating a transformation of the nitro moiety researchgate.net.
Redox-Active Complexes: Nitro-8-hydroxyquinoline derivatives can form redox-active metal complexes, where the electronic properties and redox potentials are influenced by the metal ion and the quinoline ligand. These complexes have been explored for their potential biological activities nih.gov.
The inherent redox activity of the nitro group makes it a key functional handle for designing synthetic strategies and understanding the chemical behavior of compounds like this compound.
Structure Activity Relationship Sar Studies and Mechanistic Insights Non Clinical Focus
Influence of Substituents on Molecular Reactivity and Interaction Profiles
Table 1: Influence of Substituents on Reactivity and Interaction Profiles
| Compound Name / Derivative | Key Substituent Feature | Observed Effect on Reactivity/Interaction | Notes | Reference |
| 5-Iodo-7-nitroquinolin-8-ol | Nitro group at position 7 | Electron-withdrawing; affects reactivity | General statement on nitro group's impact. | ontosight.ai |
| 5-chloro-7-nitroquinolin-8-ol (B1594999) | Nitro group at position 7; Chlorine at position 5 | Nitro and chlorine substituents increase reactivity | Comparison with other quinolines, highlighting electronic effects. | benchchem.com |
Mechanisms of Enzyme Inhibition and Biomolecular Recognition
Detailed research findings specifically linking 7-nitroquinolin-8-ol to the inhibition of enzymes such as MetAP-2 (Methionine Aminopeptidase 2) or Cathepsin B are not extensively documented in the provided literature. However, the closely related compound 5-nitroquinolin-8-ol, commonly known as Nitroxoline (B368727), has demonstrated significant activity against these targets. Nitroxoline is recognized as a potent inhibitor of MetAP-2, with reported IC50 values in the nanomolar range (approximately 55 nM) nih.govnih.gov. Furthermore, Nitroxoline acts as a potent and reversible inhibitor of Cathepsin B, binding to the primed site of its active cleft researchgate.netrcsb.org. Structural analyses of Nitroxoline-Cathepsin B complexes indicate that while the hydroxyl and quinoline (B57606) nitrogen may not directly interact with the active site, the nitro group is implicated in the compound's mechanism, potentially through ROS activation researchgate.net. Derivatives of nitroxoline, such as those with aminomethyl groups at the 7-position, have shown improved inhibition and selectivity against Cathepsin B researchgate.netacs.org. The absence of direct findings for this compound in these specific enzyme inhibition contexts suggests that the position of the nitro group may critically influence these particular biomolecular interactions.
Table 2: Enzyme Inhibition and Biomolecular Recognition
| Target Enzyme | Compound Tested | Inhibition Potency/Mechanism | Notes | Reference |
| MetAP-2 | This compound | No direct data found in provided literature. | MetAP-2 inhibition is associated with 5-nitroquinolin-8-ol (Nitroxoline). | N/A (for 7-nitro) nih.gov, nih.gov (for 5-nitro) |
| Cathepsin B | This compound | No direct data found in provided literature. | Cathepsin B inhibition is associated with 5-nitroquinolin-8-ol (Nitroxoline), which acts as a potent, reversible inhibitor. | N/A (for 7-nitro) researchgate.net, rcsb.org, jcancer.org (for 5-nitro) |
Chelation-Based Mechanisms in Biological Systems (non-clinical)
The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is well-established for its potent metal-chelating properties, capable of coordinating with various biologically relevant metal ions such as iron (Fe), copper (Cu), and zinc (Zn) nih.govtandfonline.comnih.govdovepress.com. The chelation typically involves the pyridine (B92270) nitrogen and the phenolate (B1203915) oxygen atom of the hydroxyl group, often forming stable 2:1 complexes with metal cations nih.govnih.gov. This ability to chelate metal ions is fundamental to many of the biological activities observed in 8-HQ derivatives. The nitro group, irrespective of its position, can influence the acidity of the hydroxyl group, thereby potentially enhancing its chelating ability nih.gov. While specific studies detailing the chelation mechanisms of this compound in biological systems are limited in the provided literature, the general principle of metal coordination via the 8-HQ core is expected to apply. This chelation is crucial for inhibiting metal-dependent enzymes essential for bacterial growth and may play roles in cellular metal homeostasis in higher organisms nih.gov.
Analytical Methodologies and Detection Research for 7 Nitroquinolin 8 Ol
Development and Validation of Advanced Chromatographic Techniques (e.g., HPLC, UPLC) for Separation and Quantification of 7-Nitroquinolin-8-ol and its Related Impurities
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstone techniques for the separation, identification, and quantification of this compound and its process-related impurities. These methods provide high resolution and sensitivity, making them ideal for quality control in manufacturing and for detailed analysis in research.
The development of a robust HPLC/UPLC method for this compound typically involves a systematic approach to optimize separation and detection parameters. Reversed-phase chromatography is the most common mode employed.
Detailed Research Findings: Method development for quinoline (B57606) derivatives, such as the related compound nitroxoline (B368727) (5-nitroquinolin-8-ol), often utilizes C18 columns. researchgate.netresearchgate.net A typical method involves a gradient elution to effectively separate the main component from its impurities, which may have a wide range of polarities. For instance, a mobile phase starting with a higher aqueous composition and gradually increasing the organic solvent (like acetonitrile (B52724) or methanol) content is effective. nih.govnih.gov The addition of modifiers like formic acid or buffers such as phosphate (B84403) or ethylenediamine (B42938) tetraacetic acid helps to improve peak shape and resolution. researchgate.netnih.gov
Validation is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. researchgate.netnih.gov Linearity is typically established over a concentration range relevant to the expected sample concentrations, with correlation coefficients (r²) greater than 0.99 being the standard for acceptance. researchgate.netnih.gov The limit of detection (LOD) and limit of quantification (LOQ) for related nitroquinoline compounds have been reported in the low ng/mL to µg/mL range, indicating high sensitivity. researchgate.netnih.gov
Impurities can arise from starting materials, intermediates, or degradation products. For example, in the synthesis of related quinoline compounds, impurities from incomplete reactions (e.g., residual nitro-derivatives in a hydrogenation step) or side reactions can be identified using UPLC coupled with high-resolution mass spectrometry (UPLC-HR-MS/MS). researchgate.net This combination allows for the precise mass measurement and fragmentation analysis needed to elucidate the structures of unknown impurities.
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 or Phenyl-silica (e.g., 2.1 x 100 mm, 1.7 µm) | researchgate.netresearchgate.net |
| Mobile Phase | Acetonitrile/Methanol (B129727) and Water/Buffer (e.g., phosphate, formic acid) | researchgate.netnih.gov |
| Elution | Gradient | nih.gov |
| Flow Rate | 0.5 - 1.2 mL/min | nih.gov |
| Detection | UV/Photodiode Array (PDA) at specific wavelengths (e.g., 240 nm, 346 nm) | researchgate.netnih.gov |
| Column Temperature | 35°C | nih.gov |
Electrochemical Methods for Quantitative Analysis and Redox Behavior Characterization
Electrochemical methods offer a sensitive and often cost-effective alternative for the quantitative analysis of this compound. These techniques are based on the compound's ability to undergo oxidation or reduction at an electrode surface when a potential is applied. The key electroactive moieties in this compound are the nitro group (-NO₂) and the hydroxyl group (-OH).
Detailed Research Findings: The electrochemical behavior of nitroquinoline derivatives has been studied using various voltammetric techniques, including direct current (DC) voltammetry, differential pulse voltammetry (DPV), and cyclic voltammetry (CV). nih.govresearchgate.netresearchgate.net The nitro group is readily reducible in a multi-electron, irreversible process. Studies on nitroxoline (5-nitroquinolin-8-ol) at a mercury electrode show a first reduction step corresponding to the conversion of the nitro group to a hydroxylamine (B1172632) group (-NHOH). nih.gov A second reduction step may also be observed, related to the saturation of the C=N double bond in the quinoline ring. nih.gov
The hydroxyl group of the 8-quinolinol scaffold is electrochemically active and can be oxidized. The oxidation of 8-hydroxyquinoline (B1678124) on a glassy carbon paste electrode has been shown to be a two-electron irreversible process. electrochemsci.org Therefore, the cyclic voltammogram of this compound is expected to show a cathodic peak for the nitro group reduction and an anodic peak for the hydroxyl group oxidation.
For quantitative analysis, DPV is often preferred due to its enhanced sensitivity and better resolution compared to DC voltammetry. researchgate.netresearchgate.net Optimal conditions, including the pH of the supporting electrolyte (e.g., Britton-Robinson buffer), are determined to achieve the best signal. researchgate.netresearchgate.net For instance, the determination of 8-nitroquinoline (B147351) was optimized in a Britton-Robinson buffer at pH 3.0 using a silver solid electrode. researchgate.net The choice of electrode material, such as glassy carbon, carbon paste, or various modified electrodes, also plays a significant role in the method's performance. electrochemsci.orgelectrochemsci.org Adsorptive stripping voltammetry can further enhance sensitivity, achieving detection limits in the nanomolar range for related compounds. nih.gov
| Parameter | Observation/Technique | Reference |
|---|---|---|
| Redox Active Groups | Nitro group (reduction), Hydroxyl group (oxidation) | nih.govelectrochemsci.org |
| Reduction Process | -NO₂ → -NHOH (Irreversible, multi-electron) | nih.gov |
| Oxidation Process | Phenolic -OH oxidation (Irreversible) | electrochemsci.org |
| Analytical Techniques | Differential Pulse Voltammetry (DPV), Cyclic Voltammetry (CV), Adsorptive Stripping Voltammetry | nih.govresearchgate.net |
| Working Electrodes | Glassy Carbon Electrode (GCE), Silver Solid Electrode (AgE), Mercury Electrodes | nih.govresearchgate.netelectrochemsci.org |
| Typical LOD | 10⁻⁸ to 10⁻¹⁰ M (Adsorptive Stripping Voltammetry) | nih.gov |
Spectrophotometric Methods for Trace Analysis and Purity Assessment
UV-Visible spectrophotometry is a straightforward and widely accessible method for the analysis of this compound. It can be used for quantitative determination, purity checks, and studying complexation reactions. The method relies on the principle that the compound absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum due to its chromophoric quinoline ring system, further influenced by the hydroxyl and nitro substituents.
Detailed Research Findings: Direct spectrophotometric measurement involves dissolving the compound in a suitable solvent (e.g., ethanol, methanol, or buffered aqueous solutions) and measuring its absorbance at the wavelength of maximum absorption (λmax). The λmax for 8-hydroxyquinoline itself is around 310-320 nm, but the presence of the nitro group in the 7-position is expected to cause a bathochromic (red) shift to longer wavelengths. nist.gov For example, zinc complexed with a 7-(4-nitrophenylazo)-8-hydroxyquinoline derivative shows a λmax well into the visible region. semanticscholar.org
For trace analysis or to enhance selectivity, derivatization reactions are often employed to produce intensely colored products. A common approach for phenolic compounds like 8-hydroxyquinolines involves reaction with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent (e.g., potassium persulfate) under alkaline conditions. nih.gov This reaction forms a red antipyrine (B355649) dye with a λmax around 500 nm, which can be measured colorimetrically. nih.gov Another strategy involves the reduction of the nitro group to an amine, followed by diazotization and coupling with a chromogenic agent like 8-hydroxyquinoline itself, to form a stable and colored azo dye. uobasrah.edu.iq
The formation of colored metal chelates is another principle used for the spectrophotometric analysis of 8-hydroxyquinoline derivatives. researchgate.netresearchgate.net this compound can form stable, colored complexes with various metal ions, and the absorbance of these complexes can be used for quantification. The stoichiometry of such complexes is often determined using methods like the molar ratio method or Job's method of continuous variations. semanticscholar.org
| Method Principle | Reagents/Reaction | Detection Wavelength (λmax) | Reference |
|---|---|---|---|
| Direct Measurement | Intrinsic UV-Vis absorbance of the molecule | Dependent on solvent and pH | nist.gov |
| Colorimetric (Dye Formation) | Reaction with 4-aminoantipyrine and an oxidizing agent | ~500 nm | nih.gov |
| Colorimetric (Azo Dye) | Reduction of -NO₂, diazotization, and coupling | ~365 nm (example with Nitrofurantoin) | uobasrah.edu.iq |
| Colorimetric (Chelate) | Complexation with metal ions (e.g., Zn²⁺, Sn²⁺) | 384 - 393 nm (examples) | researchgate.netresearchgate.net |
Principles of Chemical Sensor Development Utilizing this compound Derivatives
Derivatives of 8-hydroxyquinoline (8-HQ) are renowned for their use as fluorescent chemosensors, particularly for the detection of metal ions. scispace.comrroij.com The development of sensors based on this compound derivatives follows these established principles, leveraging the compound's intrinsic photophysical properties which can be modulated upon interaction with a target analyte.
Detailed Research Findings: The fundamental principle behind the sensory action of 8-HQ derivatives is often Chelation-Enhanced Fluorescence (CHEF). mdpi.com 8-HQ itself is weakly fluorescent in solution due to efficient non-radiative decay pathways, such as excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen. scispace.com Upon chelation with a metal ion (e.g., Zn²⁺, Al³⁺, Mg²⁺) through the hydroxyl oxygen and quinoline nitrogen, a rigid five-membered ring is formed. mdpi.comnih.gov This increased rigidity restricts the non-radiative decay pathways, leading to a significant enhancement of the fluorescence quantum yield, resulting in a "turn-on" sensor. researchgate.net
The introduction of a nitro group at the 7-position significantly influences the electronic properties of the 8-HQ fluorophore. As a strong electron-withdrawing group, the -NO₂ group can further quench fluorescence through photoinduced electron transfer (PET), another non-radiative process. A sensor built on a this compound derivative could be designed where the PET process is active in the free ligand state (fluorescence "off"). Upon binding to a target analyte, the electronic structure is altered in such a way that the PET process is inhibited, restoring fluorescence (fluorescence "on"). mdpi.com
The design of a specific sensor involves tailoring the 8-HQ derivative to achieve selectivity for a particular analyte. This can be accomplished by introducing other functional groups or linking the quinoline moiety to larger structures like crown ethers or cyclodextrins. nih.govmdpi.com For example, diaza-18-crown-6 derivatives of 8-HQ have been developed for the selective detection of Mg²⁺. nih.gov The selectivity and sensitivity of the sensor are determined by the binding constant between the derivative and the analyte, as well as the magnitude of the change in the fluorescence signal upon binding. mdpi.com
Emerging and Niche Research Areas for 7 Nitroquinolin 8 Ol
Role as a Precursor in Functional Material Synthesis
The 8-hydroxyquinoline (B1678124) scaffold is recognized for its chelating ability and its role in constructing functional materials, particularly in optoelectronics and colorants. Derivatives of 8-hydroxyquinoline have been explored as building blocks for organic light-emitting diodes (OLEDs), advanced dyes, and pigments. The nitro group in 7-nitroquinolin-8-ol can influence the electronic properties of the molecule, such as its electron affinity and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are critical for applications in OLEDs.
Research into related quinoline (B57606) derivatives highlights their potential. For instance, quinoline derivatives incorporating bithiophene motifs have shown promising absorption and luminescence properties, with absorption bands typically located between 350 and 450 nm, and exhibiting blue-green and orange-red fluorescence researchgate.net. The presence of electron-withdrawing substituents, such as nitro groups, on the quinoline ring can further tune these electrochemical and spectroscopic properties researchgate.net. Furthermore, organotin compounds derived from Schiff bases, which often feature conjugated systems, are being investigated for their applications in OLEDs due to their tunable optical and optoelectronic properties researchgate.net. While direct synthesis pathways for functional materials using this compound are not extensively documented, its structural similarity to compounds used in these fields suggests its potential as a precursor. The nitro group could serve as a handle for further chemical modifications or contribute directly to the electronic characteristics of synthesized materials.
Table 1: Potential Applications of Quinoline Derivatives in Functional Materials
| Application Area | Relevant Structural Features | Example Compounds/Scaffolds | Potential Role of Nitro Group in this compound | Reference(s) |
| OLEDs | Extended π-conjugation, metal complexes, electron transport | 8-hydroxyquinoline derivatives, bithiophene-quinoline hybrids | Electron-withdrawing, tuning energy levels, influencing charge injection/transport | researchgate.net, researchgate.net, researchgate.net |
| Advanced Dyes/Pigments | Chromophores, metal chelation, azo linkages | Azo dyes, metal complexes of 8-hydroxyquinoline | Modifying color, enhancing stability via chelation, influencing spectral properties | researchgate.net, researchgate.net, rsc.org |
| Chemosensors | Ligand for metal ions, fluorescence modulation | 8-hydroxyquinoline derivatives | Selective binding to metal ions, altering luminescent or colorimetric response | benchchem.com, researchgate.net |
Theoretical and Mechanistic Aspects of Environmental Fate and Transformation Pathways
Understanding the environmental fate and transformation pathways of chemical compounds is crucial for assessing their impact. For nitroaromatic compounds, a key metabolic and environmental transformation pathway is nitroreduction. This process involves the sequential reduction of the nitro group (-NO₂) to nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH₂) functional groups nih.gov. These transformations are often catalyzed by nitroreductase enzymes found in various microorganisms and can also occur through abiotic redox processes.
The hydroxylamino intermediate, in particular, is of interest as it can undergo conjugation reactions, potentially leading to the formation of reactive species or DNA adducts nih.gov. Moreover, the oxidation of these intermediates can generate reactive oxygen species (ROS), contributing to oxidative stress in biological systems or environmental degradation nih.gov. While specific studies detailing the environmental fate of this compound are limited, general principles of nitroaromatic compound degradation suggest that biodegradation via nitroreduction would be a primary pathway. Photolysis, particularly under UV irradiation, could also contribute to its transformation, as aromatic systems with electron-withdrawing groups are often susceptible to photochemical reactions epa.gov. Theoretical modeling can help elucidate these pathways, predicting degradation rates, identifying transformation products, and assessing potential persistence or bioaccumulation in various environmental compartments.
Investigation of Photochromic and Luminescent Properties
The 8-hydroxyquinoline scaffold is known to exhibit interesting photophysical properties, including fluorescence and photochromism, often linked to photoinduced tautomerization. 8-Hydroxyquinoline itself shows low fluorescence quantum yields in many organic solvents and is non-fluorescent in water, partly due to the photoinduced formation of a nonfluorescent tautomeric form acs.org. Intermolecular proton transfers with solvent molecules, like water, can also influence these properties acs.org.
Research on related compounds, such as 5-nitroquinolin-8-ol, has indicated photochromic switching properties, where UV irradiation can induce changes in absorption spectra uni-regensburg.de. Azo dyes derived from 8-hydroxyquinoline have also been developed as potential molecular switches, exhibiting higher thermal isomerization rates and broader absorbance ranges compared to analogous compounds researchgate.net. These dyes have also been utilized as sensitive colorimetric chemosensors for metal ions like Ni²⁺, showing distinct color changes and quantifiable limits of detection researchgate.net. The presence of the nitro group in this compound is expected to influence its absorption and emission spectra, potentially altering its fluorescence quantum yield, emission wavelength, and photochromic behavior. Further investigation into its excited-state dynamics, including potential photoinduced electron transfer (PET) or energy transfer (PEnT) processes, could reveal its utility in luminescent materials or photoswitchable systems psu.edu.
Q & A
Q. What are the established synthetic routes for 7-nitroquinolin-8-ol, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : The synthesis of this compound typically involves nitration and hydroxylation of quinoline derivatives. For example, nitro groups can be introduced via electrophilic substitution under acidic conditions, while hydroxylation may follow reduction steps (e.g., using tin powder and HCl) . Optimization strategies include:
- Temperature Control : Maintaining temperatures below 50°C during nitration to prevent side reactions.
- Catalyst Selection : Using Lewis acids like FeCl₃ to enhance regioselectivity.
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity .
A comparative analysis of synthetic routes is shown below:
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration of 8-hydroxyquinoline | HNO₃/H₂SO₄, 40°C | 65–70 | |
| Reduction of 7-nitroquinoline-8-amine | Sn/HCl, reflux | 75–80 |
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the quinoline ring. For instance, hydroxyl protons appear as broad singlets near δ 10–12 ppm, while nitro groups deshield adjacent aromatic protons .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by HPLC) is critical for reproducibility, with mobile phases like acetonitrile/water (70:30) providing optimal resolution .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (MW: 189.17 g/mol) and fragmentation patterns .
Q. How is this compound utilized in environmental monitoring for pollutant detection?
- Methodological Answer : The compound’s nitro and hydroxyl groups enable chelation with heavy metals (e.g., Pb²⁺, Cd²⁺), making it a sensor in colorimetric assays. Protocols include:
- Sample Preparation : Immobilizing this compound on silica gel for solid-phase extraction.
- Detection Limits : Achieve sub-ppm sensitivity via UV-Vis spectroscopy at λₘₐₓ ~350 nm .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its fluorescence properties for biological imaging?
- Methodological Answer : Introducing electron-donating groups (e.g., –NH₂, –OCH₃) at the 2-position stabilizes excited states, increasing quantum yield. For example:
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., inhibition zones ranging from 12.5–23.8 mm) may arise from:
- Strain Variability : Use standardized microbial strains (e.g., ATCC references) and growth media .
- Dosage Calibration : Precisely control compound concentrations (µM to mM) using gravimetric analysis.
- Statistical Validation : Apply ANOVA to compare results across studies, ensuring p < 0.05 significance .
Q. How does the electronic structure of this compound influence its reactivity in catalytic applications?
- Methodological Answer : Density Functional Theory (DFT) calculations reveal that the nitro group withdraws electron density, activating the 8-hydroxyl group for nucleophilic substitution. Key applications include:
- Catalytic Oxidation : Using Pd/7-nitroquinolin-8-ol complexes for alcohol-to-ketone conversions.
- Reaction Monitoring : In-situ IR spectroscopy tracks intermediate formation at 1700–1750 cm⁻¹ (C=O stretch) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the cytotoxicity of this compound derivatives?
- Methodological Answer : Variations in IC₅₀ values (e.g., 10–50 µM) may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
